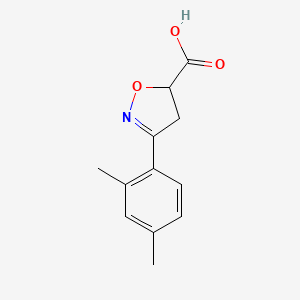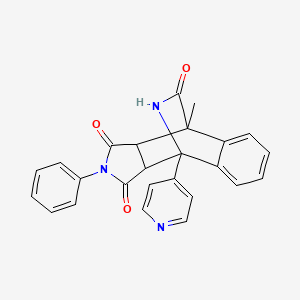![molecular formula C9H13ClN2O B12813802 3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one CAS No. 19462-65-8](/img/structure/B12813802.png)
3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 131073 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 131073 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In industrial settings, the production of NSC 131073 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and advanced techniques such as continuous flow reactors and real-time monitoring to ensure the quality of the compound. The final product is subjected to rigorous quality control tests to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 131073 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 131073 include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from the reactions of NSC 131073 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
NSC 131073 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is used in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial products and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of NSC 131073 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
NSC 131073 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its stability and effectiveness in certain applications.
NSC 725776: Noted for its unique mechanism of action and potential therapeutic applications.
NSC 724998: Recognized for its high potency and selectivity in targeting specific pathways.
Each of these compounds has distinct properties and applications, making NSC 131073 a valuable addition to the family of related compounds.
Propriétés
Numéro CAS |
19462-65-8 |
|---|---|
Formule moléculaire |
C9H13ClN2O |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
3a-chloro-4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrazol-3-one |
InChI |
InChI=1S/C9H13ClN2O/c10-9-6-4-2-1-3-5-7(9)11-12-8(9)13/h1-6H2,(H,12,13) |
Clé InChI |
XTRGHGIEDKYHCX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(C(=NNC2=O)CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


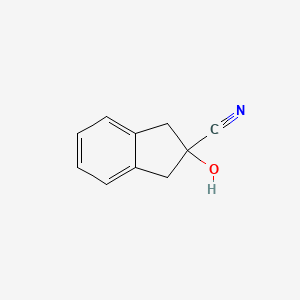

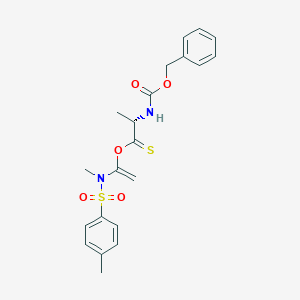
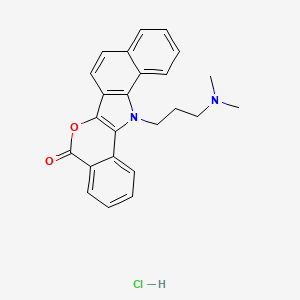
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)

![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)

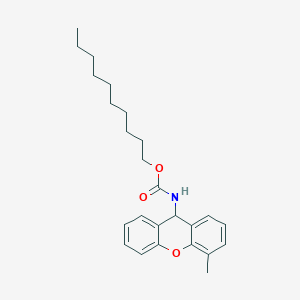
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
